6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with a molecular formula of C10H11Cl2N. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the reduction of 6,8-dichloroquinoline derivatives. One common method is the catalytic hydrogenation of 6,8-dichloro-5-methylquinoline using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine substituents.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound with a different substitution pattern.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different core structure but similar biological activities.
Uniqueness
6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its non-chlorinated analogs .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h5,13H,2-4H2,1H3 |
InChI Key |
ZQNFZDMOLWFKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1Cl)Cl |
Origin of Product |
United States |
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